3-bromo-4-methoxyquinolin-6-amine
Description
Properties
CAS No. |
2825007-55-2 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 4-methoxyquinoline. The resulting 3-bromo-4-methoxyquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-4-methoxyquinolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately cell death . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The position of bromine and methoxy groups significantly impacts electronic properties and biological activity. For example, 3-bromo-4-methoxyquinolin-6-amine’s methoxy group at position 4 may improve solubility compared to 3-bromo-4-chloroquinolin-6-amine’s electronegative chlorine .
- Synthetic Yields: One-step protocols using 6-bromo-4-chloroquinoline intermediates achieve high yields (e.g., 83% for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine ). Methoxy-containing analogs may require additional steps for demethylation or protection.
- Biological Relevance: Compounds like [(6-bromo-2-methoxyquinolin-3-yl)-phenyl-methyl]-pyridin-4-ylmethyl-amine exhibit antitubercular activity, suggesting that methoxy positioning influences target binding .
Crystallographic and Computational Insights
- Crystal Packing: Bromine’s bulky nature and methoxy’s polarity influence crystal packing. For example, 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine forms close-packed structures along the c-axis .
- Software Tools : Structures of related compounds were refined using SHELXL and visualized via Olex2 , highlighting the importance of crystallography in understanding substituent effects.
Q & A
Basic: What are the established synthetic routes for 3-bromo-4-methoxyquinolin-6-amine, and what critical intermediates are involved?
Answer:
Synthesis typically involves multi-step reactions starting from precursors like 4-bromoaniline. A common approach includes:
Cyclization : Reaction of 4-bromoaniline with ethyl propiolate under acidic conditions to form the quinoline core .
Halogenation : Bromination at the 3-position using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions .
Methoxylation : Introduction of the methoxy group at the 4-position via nucleophilic substitution using sodium methoxide (NaOMe) .
Key intermediates include 4-bromo-6-nitroquinoline (pre-reduction) and 4-methoxy-6-aminoquinoline (post-amination).
Basic: How is the structure of this compound validated experimentally?
Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : For unambiguous confirmation of substituent positions and stereochemistry. SHELXL (part of the SHELX suite) is widely used for refinement .
- Spectroscopic techniques :
Advanced: How do positional isomers (e.g., 3-bromo-4-methoxy vs. 4-bromo-3-methoxy) affect biological activity, and how can researchers resolve contradictory data in SAR studies?
Answer:
- Impact of Halogen Positioning :
- Addressing Data Contradictions :
Advanced: What methodological strategies are recommended for optimizing the yield of this compound in large-scale synthesis?
Answer:
- Reaction Optimization :
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity during bromination .
- Use flow chemistry for precise control of exothermic steps (e.g., methoxylation).
- Purification :
Advanced: How can researchers investigate the mechanism of action of this compound in anticancer assays?
Answer:
- In vitro assays :
- Mechanistic Probes :
- Target Identification :
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
Answer:
- Challenges :
- Crystal twinning : Common due to planar quinoline rings.
- Weak diffraction : Caused by heavy bromine atoms.
- Solutions :
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Stability Monitoring :
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Bromine Reactivity : The 3-bromo group participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to its activation by the electron-donating methoxy group at C4 .
- Catalytic Systems :
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s antimalarial potential?
Answer:
- Plasmodium falciparum cultures :
- Hepatocyte toxicity assays : Primary human hepatocytes to assess selectivity indices (>10 preferred) .
Advanced: How can computational methods guide the design of this compound derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction :
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
